molecular formula C9H18ClNO2 B2422057 9-hydroxyazecan-4-one hydrochloride CAS No. 2490402-59-8

9-hydroxyazecan-4-one hydrochloride

Cat. No.: B2422057
CAS No.: 2490402-59-8
M. Wt: 207.7
InChI Key: VOEIKVUFHUFXQU-UHFFFAOYSA-N
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Description

9-hydroxyazecan-4-one hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is known for its unique structure, which includes a hydroxyl group and a ketone group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxyazecan-4-one hydrochloride typically involves the reaction of azecane with appropriate reagents to introduce the hydroxyl and ketone functionalities. One common method involves the oxidation of azecane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

9-hydroxyazecan-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

9-hydroxyazecan-4-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxyazecan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-hydroxyazecan-4-one hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

9-hydroxyazecan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIKVUFHUFXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CCNCC(C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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